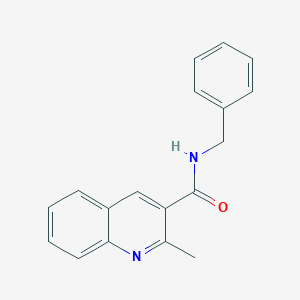

N-benzyl-2-methyl-3-quinolinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

147329-88-2 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3g/mol |

IUPAC Name |

N-benzyl-2-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C18H16N2O/c1-13-16(11-15-9-5-6-10-17(15)20-13)18(21)19-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) |

InChI Key |

ZTGDCZRUOIPDLC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)NCC3=CC=CC=C3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)NCC3=CC=CC=C3 |

solubility |

41.5 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 2 Methyl 3 Quinolinecarboxamide

Established Synthetic Pathways for Quinoline (B57606) Carboxamides

The construction of the quinoline carboxamide core can be achieved through several established synthetic strategies. These methods offer access to a wide array of substituted quinoline carboxamides by varying the starting materials and reaction conditions.

One prominent method involves the Vilsmeier-Haack reaction , which utilizes N-arylacetamides as precursors. niscpr.res.inlookchem.com This reaction typically involves treatment with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.comchemijournal.comresearchgate.netresearchgate.net Subsequent oxidation of the formyl group to a carboxylic acid, followed by an amide coupling reaction, affords the desired quinoline carboxamide. lookchem.com

The Friedländer synthesis represents another classical and versatile approach to quinoline derivatives. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds via a condensation-cyclodehydration sequence to form the quinoline ring. researchgate.net Modifications of this method, including the use of microwave irradiation and various catalysts, have been developed to improve efficiency and yields. nih.gov

The Doebner-von Miller reaction is a related method that is particularly useful for the synthesis of 2-methylquinolines. nih.govgoogle.comwikipedia.orgresearchgate.netiipseries.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from an aldol condensation. wikipedia.org

More contemporary approaches, such as transition metal-catalyzed C-H activation and functionalization , have emerged as powerful tools for the regioselective synthesis of functionalized quinolines. mdpi.commdpi.com These methods allow for the direct introduction of various functional groups onto the quinoline scaffold, offering a more atom- and step-economical route to complex derivatives. mdpi.com Additionally, methods involving the amidation of quinoline-3-carboxylic acids using reagents like tetraalkylthiuram disulfides have been developed. researchgate.net

Targeted Synthesis and Optimization of N-benzyl-2-methyl-3-quinolinecarboxamide

The targeted synthesis of this compound requires a multi-step approach, beginning with the construction of the 2-methylquinoline-3-carboxylic acid precursor, followed by the formation of the amide bond with benzylamine.

Precursor Synthesis and Regioselective Functionalization

The key precursor for the synthesis of the target molecule is 2-methyl-quinoline-3-carboxylic acid. sigmaaldrich.com A common and effective route to this intermediate begins with the Vilsmeier-Haack reaction. Starting from an appropriate N-arylacetamide, this reaction can be employed to generate a 2-chloro-3-formyl-quinoline derivative. niscpr.res.inlookchem.comchemijournal.com For instance, the Vilsmeier-Haack cyclization of N-arylacetamides can yield 2-chloro-3-formylquinolines in good to moderate yields. niscpr.res.in

The subsequent step involves the oxidation of the 3-formyl group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For example, heating 2-chloro-3-formylquinolines in the presence of an oxidant like iodine in methanol can yield the corresponding methyl ester, which can then be hydrolyzed to the carboxylic acid. rsc.org Another approach involves the direct oxidation of the aldehyde using reagents like sodium chlorite. lookchem.com

Hydrolysis of the ester or direct oxidation of the aldehyde provides the crucial 2-methylquinoline-3-carboxylic acid intermediate. It is important to note that the regioselectivity of these reactions is critical for obtaining the desired 3-carboxy-substituted quinoline. mdpi.comacs.org

Amide Bond Formation Strategies

With the 2-methylquinoline-3-carboxylic acid in hand, the final step is the formation of the amide bond with benzylamine. This is a standard transformation in organic synthesis, and several reliable methods are available.

A widely used strategy involves the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). lookchem.com The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

The general procedure involves stirring the carboxylic acid with the coupling agents, followed by the addition of benzylamine. lookchem.com The reaction progress is monitored, and upon completion, the product, this compound, is isolated and purified.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Base | Solvent |

| EDC | HOBt | Triethylamine | DMF |

| DCC | DMAP | - | DCM |

| HATU | - | DIPEA | DMF |

| BOP-Cl | - | Triethylamine | - |

This table is for illustrative purposes and does not represent an exhaustive list.

Design and Synthesis of Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are driven by the need to explore structure-activity relationships (SAR) and to optimize the compound's properties. Modifications can be made to both the N-benzyl moiety and the quinoline ring.

Modifications to the N-Benzyl Moiety

The N-benzyl group offers a readily modifiable site for derivatization. A variety of substituted benzylamines can be used in the amide coupling step to introduce different functionalities onto the phenyl ring. nih.gov These substitutions can alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

For example, benzylamines bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halo, nitro) can be employed. The synthesis of a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs with various N-benzyl substituents has been reported, demonstrating the feasibility of this approach. nih.gov The general synthetic route would remain the same, simply substituting benzylamine with the desired substituted benzylamine in the final amidation step.

Table 2: Examples of Substituted Benzylamines for Analog Synthesis

| Substituent on Benzyl (B1604629) Ring | Resulting Moiety |

| 4-Methoxy | N-(4-methoxybenzyl) |

| 4-Chloro | N-(4-chlorobenzyl) |

| 3-Nitro | N-(3-nitrobenzyl) |

| 2,4-Difluoro | N-(2,4-difluorobenzyl) |

This table provides hypothetical examples of modifications.

Substituent Effects on the Quinoline Ring

The synthesis of such analogs would typically involve starting with a correspondingly substituted aniline in the initial quinoline-forming reaction (e.g., Vilsmeier-Haack or Friedländer synthesis). lookchem.comresearchgate.net For instance, using a substituted N-arylacetamide in the Vilsmeier-Haack reaction would lead to a quinoline ring with substituents at the 5, 6, 7, or 8-positions. lookchem.com The nature of these substituents, whether electron-donating or electron-withdrawing, can influence the electronic environment of the quinoline ring system and its interaction with biological targets. researchgate.net

For instance, the synthesis of 2-chloroquinoline-3-carboxamide derivatives with various substituents at the C-6 position has been described, highlighting the influence of these substituents on the chemical shifts of other protons on the quinoline ring. lookchem.com This indicates that even distant substituents can have a measurable effect on the electronic structure of the molecule.

Table 3: Potential Substituents on the Quinoline Ring

| Position | Substituent | Potential Starting Material |

| 6 | Fluoro | 4-Fluoroaniline |

| 7 | Chloro | 3-Chloroaniline |

| 8 | Methyl | 2-Methylaniline |

| 5 | Methoxy | 2-Methoxyaniline |

This table illustrates how the choice of starting aniline can dictate the substitution pattern on the quinoline ring.

Pharmacological Profiling and Mechanistic Investigations of N Benzyl 2 Methyl 3 Quinolinecarboxamide

Assessment of Biological Activities of Quinoline (B57606) Carboxamide Derivatives

Quinoline carboxamide derivatives have been extensively studied for their potential therapeutic applications. These compounds have shown a broad spectrum of biological activities, making them promising candidates for drug discovery and development. benthamscience.comresearchgate.net

Antimicrobial Activity (Antibacterial, Antiviral, Antitubercular)

Quinoline derivatives have long been recognized for their antimicrobial properties. researchgate.net The introduction of a carboxamide group can further enhance this activity.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of quinoline carboxamide derivatives. For instance, a series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. researchgate.net Another study reported on new quinoline derivatives, including a hybrid with a quinolone fragment (compound 5d), that exhibited potent effects against a range of both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov This particular compound was suggested to have a dual-target mechanism, potentially acting on both bacterial LptA and Topoisomerase IV proteins. nih.gov Furthermore, some N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide have demonstrated higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid. nih.gov

Antiviral Activity: The antiviral potential of quinoline derivatives has also been an area of interest for researchers.

Antitubercular Activity: Certain quinoline derivatives have shown promise as antitubercular agents. researchgate.net Specifically, N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide have been identified as having significant activity against M. tuberculosis. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Carboxamide Derivatives

| Compound | Target Organism(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Quinoline-6-carboxamides | E. coli, S. aureus | Active | researchgate.net |

| 2-Chloroquinoline-4-carboxamides | E. coli, S. aureus | Active | researchgate.net |

| Hybrid quinolone-quinoline 5d | Gram-positive & Gram-negative bacteria | 0.125–8 μg/mL | nih.gov |

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | More active than isoniazid | nih.gov |

| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | More active than isoniazid | nih.gov |

| N-(2-Phenylethyl)quinoline-2-carboxamide | M. tuberculosis | More active than isoniazid | nih.gov |

Antineoplastic Activity

The anticancer properties of quinoline carboxamide derivatives are a significant area of research. researchgate.netnih.govarabjchem.orgtandfonline.com These compounds have been shown to inhibit cancer cell proliferation through various mechanisms. ekb.eg

One of the first immunomodulatory quinoline-3-carboxamide (B1254982) derivatives used as an anticancer agent is Roquinimex (B610556) (linomide®). ekb.eg It exhibits immunostimulant activity, inhibits angiogenesis, and reduces the secretion of Tumor Necrosis Factor-alpha (TNF-alpha). ekb.eg

More recent studies have focused on the design and synthesis of novel quinoline carboxamide derivatives with potent anticancer activity. For example, a series of 4-anilinoquinoline-3-carboxamide derivatives were designed to target the Epidermal Growth Factor Receptor (EGFR). researchgate.net Compounds 4f, 7a, and 7b from this series showed significant activity against the MCF-7 breast cancer cell line, with IC50 values of 13.96 μM, 2.16 μM, and 3.46 μM, respectively. researchgate.net Compound 7b, in particular, demonstrated potent inhibition of the EGFR tyrosine kinase enzyme. researchgate.net

Furthermore, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have displayed selective viability reduction in cervical HELA and mammary MCF7 cancer cells. nih.gov

Table 2: Antineoplastic Activity of Selected Quinoline Carboxamide Derivatives

| Compound | Cancer Cell Line(s) | IC50/Activity | Target/Mechanism | Reference(s) |

|---|---|---|---|---|

| Roquinimex (linomide®) | Various | Immunostimulant, anti-angiogenic | Reduces TNF-alpha secretion | ekb.eg |

| Compound 4f | MCF-7 | 13.96 μM | EGFR inhibitor | researchgate.net |

| Compound 7a | MCF-7 | 2.16 μM | EGFR inhibitor | researchgate.net |

| Compound 7b | MCF-7 | 3.46 μM | EGFR TK inhibitor (67% inhibition) | researchgate.net |

| Quinoline-4-carboxylic acid | HELA, MCF7 | Selective viability reduction | Not specified | nih.gov |

| Quinoline-3-carboxylic acid | HELA, MCF7 | Selective viability reduction | Not specified | nih.gov |

Analgesic and Anti-inflammatory Properties

Quinoline derivatives have been investigated for their potential as analgesic and anti-inflammatory agents. alliedacademies.orgeurekaselect.comnih.gov

A study involving novel carboxamides derived from 2-phenylquinoline-4-carbohydrazide (B1604794) demonstrated both analgesic and anti-inflammatory activities. alliedacademies.orgabacademies.org One derivative, compound 5, which is a linked nucleoside analogue, showed significant anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.orgabacademies.org

Another study synthesized new quinoline-based compounds from 2-chloroquinolin-3-carbaldehyde and found that several of the tested compounds exhibited both analgesic and anti-inflammatory effects. eurekaselect.com Specifically, compounds 2 and 6 showed effects comparable to diclofenac sodium. eurekaselect.com Furthermore, quinoline-4-carboxylic and quinoline-3-carboxylic acids have shown impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov

Table 3: Analgesic and Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound | Activity | Model/Assay | Comparison | Reference(s) |

|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide derivative (Compound 5) | Anti-inflammatory | Carrageenan-induced paw edema | Significant, comparable to diclofenac | alliedacademies.orgabacademies.org |

| Quinoline derivative (Compound 2) | Analgesic & Anti-inflammatory | Writhing test & Carrageenan-induced paw edema | Comparable to diclofenac | eurekaselect.com |

| Quinoline derivative (Compound 6) | Analgesic & Anti-inflammatory | Writhing test & Carrageenan-induced paw edema | Comparable to diclofenac | eurekaselect.com |

| Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 cells | Appreciable affinity vs. indomethacin | nih.gov |

| Quinoline-3-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 cells | Appreciable affinity vs. indomethacin | nih.gov |

Enzyme Inhibitory Potentials (e.g., Carbonic Anhydrase, Monoamine Oxidase, Acetylcholinesterase, Alkaline Phosphatase, EGFR)

The ability of quinoline carboxamides to inhibit various enzymes is a key aspect of their pharmacological profile.

Epidermal Growth Factor Receptor (EGFR) Inhibition: As mentioned in the antineoplastic section, 4-anilinoquinoline-3-carboxamide derivatives have been designed as EGFR inhibitors. researchgate.net Compound 7b showed a potent inhibitory effect on the EGFR tyrosine kinase (TK) enzyme, with 67% inhibition. researchgate.net

Other Enzyme Inhibition: Research has also explored the inhibition of other enzymes. For instance, a series of quinoline-3-carboxamide derivatives were designed and synthesized as cholesteryl ester transfer protein (CETP) inhibitors. semanticscholar.org Compounds 24 and 26 from this series exhibited potent CETP inhibitory activity. semanticscholar.org Additionally, some quinoline derivatives have been investigated as inhibitors of topoisomerase, protein kinase, and human dihydroorotate (B8406146) dehydrogenase. nih.gov

Receptor Ligand Interactions (e.g., Peripheral Benzodiazepine Receptors, NMDA Receptors)

Quinoline carboxamide derivatives have been shown to interact with various receptors.

P2X7 Receptor Antagonism: A study on pyrazine, quinoline-carboxamide, and oxadiazole series identified them as P2X7 receptor antagonists. nih.govnih.gov The P2X7 receptor is overexpressed in many cancers, making it a key therapeutic target. nih.gov The quinoline-6-carboxamide (B1312354) benzenesulfonate (B1194179) derivatives showed that substitutions with highly electronegative groups like fluoro, chloro, and iodo enhanced affinity for the receptor. nih.govnih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) Targeting: An in silico study identified novel N-2-amino-N-phenyl quinoline-3-carboxamide derivatives as potential inhibitors of PDGFR for cancer treatment. benthamdirect.com

Cannabinoid Receptor 2 Agonism: Some quinoline carboxamide derivatives have been identified as cannabinoid receptor 2 agonists, which is another mechanism for their potential anticancer activity. nih.gov

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of N-benzyl-2-methyl-3-quinolinecarboxamide and its derivatives is crucial for understanding their therapeutic potential.

An efficient synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds has been reported. nih.gov The in vitro evaluation of these compounds using MTT assays against a panel of human cancer cell lines (HeLa, MCF-7, A431, and A2780) revealed that some exhibited antiproliferative activity similar to the reference agent cisplatin. nih.gov Particularly, p-alkylbenzyl-substituted triazoles showed high cytostatic action against A2780 cells, with IC50 values of 1 µM. nih.gov

High-Throughput Screening Methodologies

High-throughput screening (HTS) has been instrumental in the evaluation of quinoline-carboxamide derivatives. A key method employed is the calcium mobilization assay, which is particularly suited for studying ion channels like the P2X7 receptor. nih.gov In this technique, human P2X7 receptor (h-P2X7R) is stably expressed in a cell line, such as human breast cancer (MCF-7) cells. nih.gov These cells are then loaded with a calcium-sensitive fluorescent dye. When the P2X7R is activated (e.g., by ATP), it allows an influx of calcium ions, leading to a detectable change in fluorescence. The ability of test compounds to inhibit this fluorescence change upon receptor activation serves as a measure of their antagonistic activity. This HTS method allows for the rapid screening of numerous compounds to identify potential P2X7R antagonists. nih.gov

Dose-Response Profiling and Potency Determination

Following initial screening, promising compounds undergo dose-response profiling to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). For the quinoline-carboxamide series, this was achieved by measuring the inhibition of calcium flux at various compound concentrations. nih.gov

The structure-activity relationship (SAR) studies revealed that different substitutions on the quinoline ring significantly impacted potency. The benzyl-substituted analogue, compound 2h , showed an IC50 value of 8.39 µM. nih.gov In contrast, substitutions with highly electronegative atoms like iodo, fluoro, and chloro at the 4-position of the quinoline ring resulted in enhanced affinity. nih.gov The 4-iodo substituted compound 2f was identified as the most potent in this series, with an IC50 of 0.566 µM, representing a significant improvement in potency compared to reference antagonists. nih.gov

Table 1: Potency (IC50) of Quinoline-Carboxamide Derivatives at the P2X7 Receptor

| Compound ID | Substitution | IC50 (µM) nih.gov |

|---|---|---|

| 2f | 4-Iodo | 0.566 |

| 2e | 4-Fluoro | 0.624 |

| 2g | 4-Chloro | 0.813 |

| 2l | 3-Cl-4-CH3 | 0.960 |

| 2k | 4-Phenyl | 1.11 |

| 2d | 4-CH3 | 1.49 |

| 2m | 4-NO2 | 1.81 |

| 2j | 4-Propyl | 2.17 |

| 2i | 2-Thiophene | 2.48 |

| 2h | Benzyl (B1604629) | 8.39 |

Elucidation of Molecular Mechanisms Underlying Biological Efficacy

Understanding the biological efficacy of these compounds requires identifying their precise molecular targets and the subsequent effects on cellular pathways.

Identification of Molecular Targets

Research has identified the purinergic P2X7 receptor (P2X7R) as the primary molecular target for this class of quinoline-carboxamide derivatives. nih.gov The P2X7R is an ATP-gated ion channel that is overexpressed in various pathological conditions, including several types of cancer. nih.gov The selectivity of these compounds was confirmed by testing them against other related receptors, where they showed no significant activity. For instance, the most potent compounds were found to be inactive at the human P2X4, P2X2, P2Y2, and rat P2Y6 receptors, underscoring their specificity for P2X7R. nih.gov

Pathway Analysis and Cellular Effects

The antagonism of the P2X7R by quinoline-carboxamide derivatives initiates a cascade of cellular events. The primary effect of blocking the receptor is the inhibition of ATP-induced intracellular calcium influx. nih.gov This disruption of calcium signaling has significant downstream consequences.

One major cellular effect is the compromise of the mitochondrial membrane potential, which can lead to the initiation of apoptosis, or programmed cell death. nih.gov Flow cytometry analysis demonstrated that potent P2X7R antagonists from related series led to a significant increase in apoptotic cells compared to controls. nih.gov Furthermore, P2X7R antagonism has been shown to have anti-proliferative effects on cancer cells that overexpress the receptor. nih.gov

The P2X7R is known to influence several signaling pathways critical for cell growth and survival. Its activation has been linked to the PI3K/Akt signaling pathway, which regulates transcription, cell division, and proliferation. nih.gov By blocking the P2X7R, these antagonists can interfere with this pathway, contributing to their observed anti-proliferative and pro-apoptotic effects. nih.gov

Structure Activity Relationship Sar Studies of N Benzyl 2 Methyl 3 Quinolinecarboxamide and Its Analogs

Foundational Principles of SAR in Quinoline (B57606) Carboxamide Chemistry

The biological activity of quinoline carboxamides is governed by the interplay of three main structural components: the quinoline core, the carboxamide linker, and the substituent group attached to the amide nitrogen. The quinoline nucleus itself offers multiple points for substitution, allowing for fine-tuning of the molecule's steric, electronic, and lipophilic properties. The amide (-CONH-) group is a key feature, capable of forming crucial hydrogen bonds with biological targets. nih.gov

Quinoline-3-carboxamide (B1254982) derivatives, in particular, have been investigated for a range of therapeutic applications. Compounds such as Roquinimex (B610556) (Linomide) are known for their immunomodulatory effects. researchgate.net The position of the carboxamide group on the quinoline ring is critical; for instance, shifting the functional group from position 2 to 3 or 4 can drastically alter the compound's pharmacological profile. The diverse biological activities reported for quinoline derivatives, from antibacterial to anticancer, underscore the versatility of this scaffold in drug design. researchgate.netresearchgate.net

Correlating Structural Modulations with Biological Responses

The systematic modification of a lead compound and the subsequent evaluation of its biological activity are the essence of SAR studies. For the quinoline carboxamide class, this involves altering substituents on both the quinoline ring and the N-substituted moiety to optimize potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the quinoline and the N-aryl/alkyl groups significantly impact the molecule's interaction with its biological target. Properties such as lipophilicity (log P) and the electron-donating or electron-withdrawing nature of the substituents are key determinants of activity.

Studies on related 2-chloroquinoline-3-carboxamide derivatives have provided insights into the SAR of this scaffold concerning antibacterial activity. A series of these compounds, differing by the substituents on the N-aniline ring, were synthesized and tested against various bacterial strains. The results indicate that both the position and the electronic nature of the substituent influence the minimum bactericidal concentration (MBC). For example, derivatives with methyl or chloro substituents on the aniline ring showed notable activity against S. aureus.

Below is an interactive table summarizing the antibacterial activity of selected 2-chloro-N-aryl-quinoline-3-carboxamide analogs.

| Compound | N-Aryl Substituent | Target Organism | Activity (MBC, mM) | Reference |

|---|---|---|---|---|

| Analog 1 | 4-methylphenyl | S. aureus | 3.77 | researchgate.net |

| Analog 2 | 2,3-dimethylphenyl | S. aureus | 1.79 | researchgate.net |

| Analog 3 | 2-chloro-4-methylphenyl | MRSA | 3.79 | researchgate.net |

In another series of quinoline-6-carboxamides developed as P2X7R antagonists, halogen substitutions on an N-linked benzenesulfonate (B1194179) moiety were found to enhance affinity. Specifically, compounds with 4-iodo, 4-fluoro, and 4-chloro substitutions showed improved potency, highlighting the role of electronegative groups in modulating activity. nih.gov The 4-iodo analog was the most potent in this series, with an IC50 value of 0.566 μM. nih.gov These findings suggest that the electronic properties of substituents on the N-benzyl portion of N-benzyl-2-methyl-3-quinolinecarboxamide would similarly play a critical role in its biological activity.

Stereochemistry is a critical factor in the interaction between small molecules and their biological targets. In the context of quinoline carboxamides, a key stereochemical feature to consider is atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, creating stable or semi-stable stereoisomers (atropisomers) that are non-superimposable mirror images. snnu.edu.cnacs.org

For N-aryl quinoline derivatives, hindered rotation can occur around the C-N bond connecting the quinoline scaffold and the N-aryl group. beilstein-journals.orgnih.gov This is particularly relevant when bulky substituents are present at the ortho positions of the N-aryl ring or on the quinoline ring adjacent to the C-N bond (e.g., at position 2 or 4). This steric hindrance can create a high enough energy barrier to allow for the isolation of individual atropisomers. beilstein-journals.org

These distinct atropisomers can exhibit significantly different biological activities, as they present different three-dimensional arrangements of atoms to the target protein. researchgate.net The stability of atropisomers is often classified based on their half-life of interconversion at physiological temperature (37 °C). acs.orgnih.gov The differential recognition of antipodal atropisomers by biological targets is a well-established phenomenon in medicinal chemistry. snnu.edu.cn For example, studies on C–N atropisomeric N-(2-halophenyl)quinolin-2-ones demonstrated that the rotational barriers were high enough to allow for the separation of enantiomers, which then formed distinct packing arrangements in single crystals. beilstein-journals.org This principle is directly applicable to this compound, where substitution on the benzyl (B1604629) ring could restrict rotation around the N-CH2 bond or, more significantly, if the benzyl group were replaced by a substituted phenyl group, rotation around the C(quinoline)-C(amide)-N-C(aryl) bond system could be hindered.

Comprehensive SAR Mapping of the this compound Scaffold

While specific SAR studies focused exclusively on this compound are not extensively documented, a comprehensive map of its potential SAR can be inferred from studies on analogous quinoline carboxamides. The scaffold can be dissected into three key regions for modification: (A) the quinoline core, (B) the N-benzyl group, and (C) the 2-methyl group.

Region A: The Quinoline Core

Positions 5, 6, 7, 8: Substitution on the benzo ring of the quinoline nucleus is a common strategy to modulate lipophilicity and electronic properties. Small, lipophilic, or electron-withdrawing groups (e.g., halogens like F, Cl) at positions 6 or 7 often enhance the activity of quinoline-based antibacterial or anticancer agents.

Position 4: This position is critical. In related quinolinones, the presence of a 4-oxo group is often essential for activity. For the this compound scaffold, small substituents at C-4 could introduce steric hindrance that influences the orientation of the 3-carboxamide group, potentially impacting target binding.

Region B: The N-Benzyl Group

Aromatic Ring Substitution: Based on analogous scaffolds, introducing electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) at the 3- or 4-positions of the benzyl ring is predicted to enhance biological activity. Conversely, electron-donating groups (e.g., -OCH3, -CH3) may have a different effect. The position of the substituent (ortho, meta, para) will be crucial, as it affects both electronic distribution and steric profile.

Replacement of Benzyl Group: Replacing the benzyl group with other aryl, heteroaryl, or cycloalkyl moieties would significantly alter the compound's properties. For instance, replacing it with a cyclohexyl or other bulky alkyl group was shown to be effective in some quinoline-2-carboxamides with antimycobacterial activity. nih.gov

Region C: The 2-Methyl Group

Steric Influence: The methyl group at the C-2 position provides steric bulk adjacent to the carboxamide linker. Replacing this methyl group with larger alkyl groups (e.g., ethyl, propyl) would likely increase steric hindrance, potentially forcing the carboxamide group into a specific conformation that could either enhance or diminish binding affinity.

Replacement with Other Groups: Substitution of the 2-methyl group with polar groups (e.g., -OH, -NH2) or electron-withdrawing groups could introduce new hydrogen bonding opportunities or electronic interactions, fundamentally altering the SAR. Studies on other quinolines have shown that modifications at C-2 can greatly reduce or change the nature of the biological activity.

The following table summarizes the hypothetical SAR for the this compound scaffold.

| Molecular Region | Modification | Predicted Impact on Activity | Rationale / Analogous Finding |

|---|---|---|---|

| Quinoline Core (Positions 6, 7) | Introduction of small, electron-withdrawing groups (e.g., F, Cl) | Likely to enhance potency | Commonly observed in quinoline-based antimicrobials and P2X7R antagonists. nih.gov |

| N-Benzyl Group (Para-position) | Substitution with electron-withdrawing groups (-Cl, -CF3) | Likely to enhance potency | Improves affinity in related quinoline and picolinamide series. nih.gov |

| N-Benzyl Group | Replacement with bulky alkyl/cycloalkyl groups | May increase activity depending on target | N-cycloheptyl/cyclohexyl quinoline-2-carboxamides show antimycobacterial activity. nih.gov |

| 2-Methyl Group | Increase size (e.g., to ethyl, isopropyl) | May decrease activity due to steric hindrance | Substituents at position 2 are often detrimental to activity in quinolone antibacterials. |

| Carboxamide Linker | Bioisosteric replacement (e.g., with thioamide, reversed amide) | Could alter binding mode and activity profile | The amide linker is crucial for hydrogen bonding. nih.gov |

Computational and Chemoinformatic Approaches in Research on the Chemical Compound

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For compounds like N-benzyl-2-methyl-3-quinolinecarboxamide, DFT calculations can elucidate fundamental properties that govern their interactions with biological systems.

Detailed research findings from studies on related quinoline (B57606) carboxamide derivatives demonstrate the utility of DFT. For instance, in an analysis of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, DFT was employed to determine the molecule's electrical properties. nih.gov The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. nih.gov Such information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to a ligand's ability to bind to a protein's active site. nih.gov By identifying the most likely sites for interaction, MEP maps can guide the rational design of analogs with improved binding affinity.

Table 1: Representative DFT-Calculated Properties for a Quinoline Carboxamide Analog (Note: Data is illustrative, based on typical findings for this class of compounds)

| Calculated Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

These DFT-derived parameters are crucial for building a foundational understanding of a molecule's intrinsic properties before proceeding to more complex simulations of biological interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. For this compound, docking simulations can screen for potential kinase, receptor, or enzyme targets and provide a structural basis for its observed biological activity.

Studies on structurally similar quinoline carboxamides have successfully used molecular docking to understand ligand-target interactions. In one study, quinoline-3-carboxamide (B1254982) derivatives were docked into the ATP-binding sites of several DNA damage and response (DDR) kinases, such as ATM, ATR, and DNA-PKcs. mdpi.comresearchgate.net The results not only predicted the binding poses but also helped explain the observed selectivity of the compounds for ATM kinase. mdpi.com The simulations revealed key interactions, such as the quinoline nitrogen forming hydrogen bonds with the hinge region of the kinase, a classic binding mode for ATP-competitive inhibitors. mdpi.com

Similarly, another study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov Molecular docking against the crystal structure of P-gp identified critical hydrogen bond and hydrophobic interactions that contributed to the binding affinity. nih.gov The docking scores, which are estimates of the binding free energy, are often used to rank compounds and prioritize them for synthesis and biological testing.

Table 2: Illustrative Molecular Docking Results for a Quinoline Carboxamide Analog against a Kinase Target (Note: Data is hypothetical and for illustrative purposes)

| Parameter | Result | Details |

| Target Protein | Ataxia Telangiectasia Mutated (ATM) Kinase | A key enzyme in the DNA damage response pathway. |

| Binding Site | ATP-binding pocket (hinge region) | The catalytic site of the kinase. |

| Docking Score | -9.5 kcal/mol | A more negative score indicates a stronger predicted binding affinity. mdpi.com |

| Key H-Bond Interactions | Gln N-H with MET2816; Amide C=O with LYS2734 | Specific hydrogen bonds that anchor the ligand in the active site. |

| Key Hydrophobic Interactions | Benzyl (B1604629) ring with VAL2735; Quinoline ring with LEU2971 | Non-polar interactions that contribute to binding stability. |

These detailed interaction maps from docking studies are invaluable for structure-activity relationship (SAR) analysis and for designing new analogs with enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby guiding lead optimization efforts.

For quinoline-based compounds, QSAR has been effectively applied. A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed a reliable QSAR model to predict their inhibitory activity against the P-glycoprotein (ABCB1). nih.gov Using various machine learning regression methods, the researchers found a strong correlation between specific molecular descriptors and the biological activity. The resulting model achieved a high coefficient of determination (R²) of 95%, indicating excellent predictive quality. nih.gov

In another example, QSAR studies were performed on a series of quinolinone-based thiosemicarbazones to understand their activity against Mycobacterium tuberculosis. nih.gov The models suggested that descriptors related to van der Waals volume, electron density, and electronegativity played a pivotal role in the antitubercular activity. nih.gov Such models are validated using statistical methods like leave-one-out cross-validation (q²) to ensure their robustness and predictive power. jlu.edu.cn A reliable QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, focusing resources on those with the highest probability of success.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While molecular docking treats the protein as a largely rigid entity, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. MD simulations track the movements and interactions of all atoms in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the conformational changes that occur upon ligand binding.

For quinoline carboxamide derivatives, MD simulations are a crucial step to validate docking results. A study involving quinoline-3-carboxamides (B1200007) docked with DDR kinases performed 100-nanosecond MD simulations to assess the stability of the predicted interactions. mdpi.comresearchgate.net By analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation, researchers confirmed that the ligand remained stably bound in the active site. mdpi.comresearchgate.net

Similarly, MD simulations were used to confirm the stability of a promising N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide inhibitor within the active site of the PDK1 protein. nih.gov These simulations can reveal subtle but critical information, such as the role of water molecules in mediating protein-ligand interactions and the conformational flexibility of loops within the active site that may influence binding. nih.gov This dynamic understanding of the conformational ensemble provides a more realistic picture of the binding event than static docking poses alone.

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking millions of compounds into the target's binding site.

The quinoline carboxamide scaffold, as seen in this compound, can serve as a starting point for such campaigns. For example, a medicinal chemistry program that led to the discovery of a potent quinoline-4-carboxamide antimalarial agent began with a hit identified from a phenotypic screen. acs.org This initial hit, while active, had suboptimal properties. The subsequent optimization process, guided by computational analysis and medicinal chemistry principles, involved designing and synthesizing novel analogs to improve potency and pharmacokinetic profiles. acs.org

De novo design takes this a step further by building novel molecules from scratch within the constraints of the target's active site. Algorithms piece together molecular fragments to create entirely new chemical entities with ideal complementary properties for the binding pocket. While specific examples of de novo design starting from this compound are not documented, the general strategy is well-established. A hit compound's core scaffold would be used as an anchor, and computational programs would explore different R-group substitutions or modifications to the core itself to maximize binding interactions and improve drug-like properties, leading to the design of novel, potentially more effective analogs. researchgate.net

Emerging Research Avenues and Future Directions for N Benzyl 2 Methyl 3 Quinolinecarboxamide

Rational Design of Next-Generation Quinoline (B57606) Carboxamides

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize therapeutic properties by making targeted structural modifications. For the quinoline carboxamide family, this approach focuses on enhancing potency, selectivity, and pharmacokinetic profiles. researchgate.netmanchester.ac.uk

Key strategies in the rational design of quinoline-based compounds include:

Structural Modifications: Researchers systematically alter substituents on the quinoline core and the carboxamide group. For example, modifying the substituents at various positions on the quinoline ring has been shown to influence anticancer potency. nih.gov The introduction of different groups can block metabolic pathways, thereby improving the compound's stability and duration of action. researchgate.net

Computational Modeling: In silico methods like molecular docking and quantum mechanics calculations are used to predict how a molecule will interact with its biological target. researchgate.netresearchgate.net These models help identify key interactions, such as hydrogen bonds or π-π stacking, that are crucial for binding affinity. rsc.org This allows chemists to design derivatives with improved target engagement.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, a technique known as bioisosteric replacement. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties without sacrificing biological activity. For instance, a 1,2,3-triazole ring is sometimes used as a bioisostere for an amide bond to enhance the stability of the ligand-receptor complex. mdpi.com

Structure-Activity Relationship (SAR) Analysis: A detailed analysis of how chemical structure relates to biological activity is crucial. nih.gov By synthesizing and testing a series of related compounds, researchers can build a comprehensive SAR model. This model guides the design of next-generation compounds with optimized efficacy. For example, studies on quinoline-4-carboxamides for antimalarial activity involved extensive SAR exploration to improve potency and pharmacokinetic properties from an initial screening hit. acs.orgmmv.orgresearchgate.net

These rational design approaches are essential for evolving the quinoline carboxamide scaffold from initial hits into viable drug candidates. researchgate.net

Advanced Preclinical Models for Mechanistic Validation

To translate promising in vitro results into potential clinical applications, robust preclinical models are indispensable. For quinoline carboxamides, a variety of models are used to validate their mechanisms of action and assess their efficacy in a physiological context.

One example is the use of specialized mouse models. The NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis, has been used to test the quinoline-3-carboxamide (B1254982) paquinimod. nih.gov In this model, treatment with the compound led to a significant reduction in inflammation and regression of established fibrosis. nih.gov Such studies provide crucial in vivo evidence of a compound's therapeutic effect and can elucidate its impact on specific cell populations, like myeloid cells and macrophages. nih.gov

For infectious diseases, such as malaria, in vivo efficacy is often tested in mouse models like the P. berghei model. mmv.orgresearchgate.net These models were instrumental in evaluating quinoline-4-carboxamide derivatives, demonstrating excellent oral efficacy and leading to the identification of a preclinical candidate. mmv.org

Beyond animal models, advanced in vitro systems are also critical. Cell-based assays using human cell lines, such as those for cancer (e.g., MCF-7, HepG2) or transfected cell lines expressing a specific target receptor (e.g., h-P2X7R-MCF-7 cells), are fundamental for determining potency, selectivity, and cytotoxicity. nih.govnih.gov For instance, the efficacy of certain quinoline-3-carboxamide derivatives was assessed on T-cell mediated immune disorders by measuring the release of Interleukin-2 (IL-2) from activated T-cells. nih.gov

Multi-Targeted Ligand Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. rsc.orgnih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. rsc.orgresearchgate.net The quinoline scaffold is an ideal framework for creating such agents. researchgate.netnih.gov

Strategies for designing multi-targeted quinoline carboxamides often involve hybridization, where two or more pharmacophores (active molecular fragments) are combined into a single molecule. researchgate.net This can improve affinity and potency while potentially reducing side effects and drug resistance. researchgate.net

Examples of this approach include:

Alzheimer's Disease: Researchers have designed quinoline-O-carbamate derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in Alzheimer's pathology. researchgate.net Other designs have combined the quinoline scaffold with a sulfonamide moiety to dually inhibit monoamine oxidases (MAOs) and cholinesterases. rsc.org

Cancer Therapy: In cancer research, a multi-target approach can overcome resistance mechanisms. nih.gov An in silico study proposed new quinoline-based compounds designed to inhibit topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the ABCG2 drug efflux pump, all of which are critical targets in cancer progression. nih.gov Other quinolinone carboxamide hybrids have been developed to possess combined antioxidant and lipoxygenase (LOX) inhibitory activity, relevant for treating inflammation-related cancers. nih.gov

Immunomodulation: The quinoline-3-carboxamide roquinimex (B610556) is known for its immunomodulatory effects, highlighting the potential of this class to influence multiple aspects of the immune system. researchgate.net

This multi-target strategy represents a paradigm shift in drug design, moving away from the "one molecule, one target" concept towards a more holistic approach to treating multifactorial diseases. nih.gov

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic use, quinoline carboxamides have significant potential as tools in chemical biology. Chemical probes are small molecules used to study biological systems, such as identifying the function of a protein or validating a new drug target.

Quinoline carboxamides can be developed as:

Target Identification Probes: When a compound is discovered through phenotypic screening (i.e., based on an observed effect on cells rather than a known target), a key challenge is to identify its molecular target(s). acs.org The quinoline carboxamide scaffold can be modified by adding a reactive group or a tag (like biotin (B1667282) or a fluorescent dye). This allows the probe to bind covalently to its target protein, which can then be isolated and identified using proteomics techniques.

Inhibitors for Mechanistic Studies: Highly potent and selective inhibitors are invaluable for dissecting cellular pathways. A quinoline carboxamide that specifically inhibits a particular enzyme, such as a kinase or a metabolic enzyme, can be used to study the consequences of blocking that enzyme's activity in cells or in vivo. nih.gov For example, specific inhibitors of protein kinase CK2 and cholesteryl ester transfer protein (CETP) have been developed from the quinoline-3-carboxamide scaffold. researchgate.net

Imaging Agents: By attaching a fluorescent group to the quinoline carboxamide structure, it may be possible to create probes that can visualize the location and dynamics of a target protein within living cells using advanced microscopy techniques.

The development of such chemical probes from the N-benzyl-2-methyl-3-quinolinecarboxamide template could significantly advance our understanding of various biological processes and aid in the validation of new therapeutic strategies.

Q & A

Q. Key Data :

| Parameter | Typical Value | Reference |

|---|---|---|

| Yield | 20–65% | |

| Reaction Time | 3–6 hours | |

| Purification Method | Recrystallization |

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

- 1H NMR : Look for signals at δ 7.2–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (N-benzyl CH2), and δ 2.5–3.0 ppm (methyl group on quinoline) .

- IR Spectroscopy : Confirm the carboxamide C=O stretch at 1640–1660 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry : Expect [M]+ peaks matching the molecular weight (e.g., m/z ~292–350) .

Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism; use DMSO-d6 for enhanced resolution .

Basic: What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- SRB Assay : Quantify cell proliferation inhibition by measuring protein content .

- Microtubule Assembly Assays : Evaluate interference with tubulin polymerization (IC50 values) .

Critical Step : Include positive controls (e.g., paclitaxel for microtubule assays) and triplicate measurements to ensure reproducibility .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst Screening : Test bases like piperidine or DMAP to accelerate condensation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often enhances reactivity but complicates purification .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

Case Study : Substituting ethanol with DMF increased the yield of a related quinolinecarboxamide from 23% to 65% .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Analysis : Compare IC50 values across studies; discrepancies may arise from assay sensitivity (e.g., MTT vs. SRB) .

- Structural Analogues : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance antiproliferative activity) .

- Statistical Validation : Use ANOVA to assess significance of differences in biological replicates .

Example : A compound with a 2-chloroquinoline substituent showed 10-fold higher activity than its methyl counterpart due to enhanced electrophilicity .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Predict binding affinity to targets like tubulin or kinases using AutoDock Vina .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) or logP values with bioactivity data .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Key Insight : Substituents at the quinoline 2-position significantly modulate binding entropy, as shown in docking studies of N-benzyl derivatives .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt for improved dissolution .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .

Caution : Verify that co-solvents do not interfere with assay readouts (e.g., DMSO quenches fluorescence) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and weighing; avoid dust inhalation (S22/S24/25 protocols) .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .

First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.